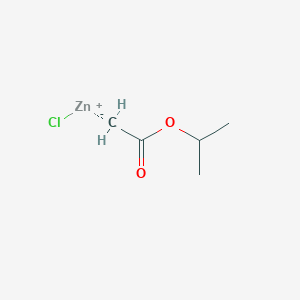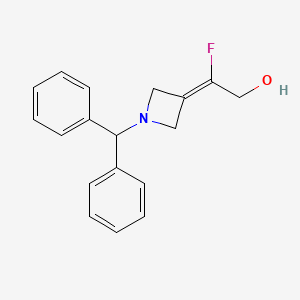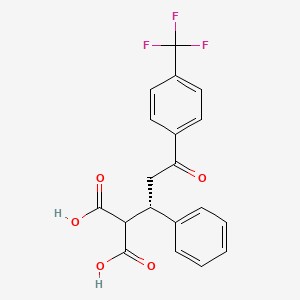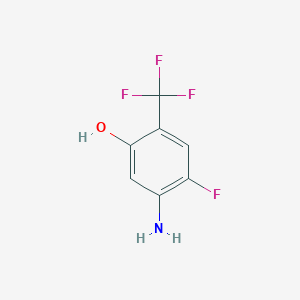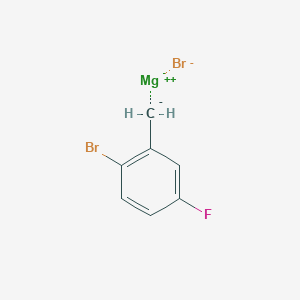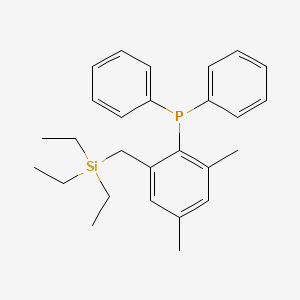![molecular formula C15H16N2O4 B14890801 6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines a cyclohexene ring with a phenylcarbonyl hydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclohex-3-ene-1-carboxylic acid with phenylhydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the phenylcarbonyl group, often using reagents like benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The phenylcarbonyl hydrazinyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A simpler analog without the phenylcarbonyl hydrazinyl group.
Phenylhydrazine derivatives: Compounds with similar hydrazinyl groups but different core structures.
Benzoyl hydrazine: A compound with a similar phenylcarbonyl hydrazinyl group but lacking the cyclohexene ring.
Uniqueness
6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a cyclohexene ring and a phenylcarbonyl hydrazinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H16N2O4 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
6-(benzamidocarbamoyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h1-7,11-12H,8-9H2,(H,16,18)(H,17,19)(H,20,21) |
InChIキー |
ZWPNMZGRWCHVDS-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC(C1C(=O)NNC(=O)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


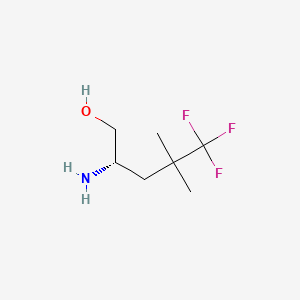
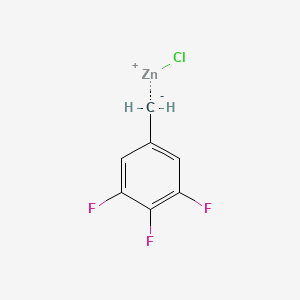
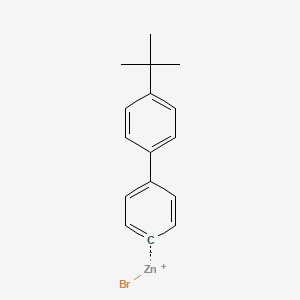
![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
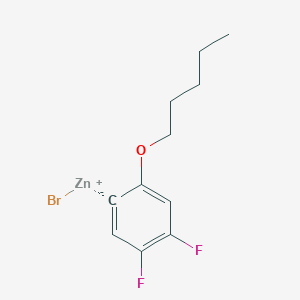
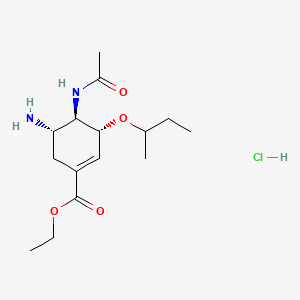

![6-Bromo-4-chloropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14890762.png)
